molecular formula C13H19NO2 B062256 tert-butyl (3R)-3-amino-3-phenylpropanoate CAS No. 161671-34-7

tert-butyl (3R)-3-amino-3-phenylpropanoate

Cat. No. B062256
CAS RN: 161671-34-7
M. Wt: 221.29 g/mol
InChI Key: TYYCBAISLMKLMT-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl (3R)-3-amino-3-phenylpropanoate involves intricate chemical processes. A method described by Srivastava et al. (2002) involves terpolymerization, indicating a complex synthesis pathway that could potentially be adapted for the production of this compound.

Molecular Structure Analysis

Molecular structure analysis is critical for understanding the chemical behavior of this compound. The work by Brück et al. (1996) on paramagnetic planar complexes offers insights into structural aspects that could be relevant for analyzing the molecular structure of this compound, emphasizing the importance of electronic and steric factors.

Chemical Reactions and Properties

The compound's reactivity and interactions with other chemicals are pivotal areas of study. Hsieh et al. (2011) discussed the decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor, showcasing the type of chemical reactions that compounds with tert-butyl groups might undergo.

Physical Properties Analysis

Understanding the physical properties of this compound is crucial for its handling and application. While specific studies on this compound's physical properties are scarce, the general principles of physical chemistry and materials science can be applied to infer its behavior under various conditions.

Chemical Properties Analysis

The chemical properties of this compound, including its stability, reactivity, and interactions with various reagents, are essential for its application in synthesis and manufacturing processes. Research on similar compounds, such as the work by Liu and Mabury (2020) on synthetic phenolic antioxidants, provides a basis for understanding the chemical behavior of tert-butyl derivatives.

Scientific Research Applications

Chemoselective Deprotection and Kinetic Resolution

Research highlights the use of "tert-butyl (3R)-3-amino-3-phenylpropanoate" in chemoselective deprotection and kinetic resolution processes. The acylation of β-amino esters and the hydrolysis of β-amido esters have been studied, demonstrating the enzyme Candida antarctica Lipase A's ability to selectively cleave amide bonds in the presence of bulky tert-butyl esters, leaving the tert-butyl ester bond intact in 3-amino-3-phenylpropanoate. This selectivity is crucial for the kinetic resolution of tert-butyl esters of 3-amino acids, showcasing the compound's utility in synthetic organic chemistry (Mäenpää, Kanerva, & Liljeblad, 2016).

Asymmetric Synthesis

The compound also plays a pivotal role in the asymmetric synthesis of amino acid derivatives. A notable application is in the diastereoselective and stereodivergent dihydroxylations of acyclic allylic amines, leading to the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose. This process demonstrates the compound's versatility in constructing complex molecules with high stereocontrol, essential for the development of novel pharmaceuticals and biologically active compounds (Csatayová et al., 2011).

Enantioselective Synthesis

Further research underscores the importance of "this compound" in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives. These derivatives are β-analogues of aromatic amino acids and can be prepared enantioselectively, highlighting the compound's utility in the synthesis of biologically relevant molecules (Arvanitis et al., 1998).

Lipase-Catalyzed Resolution and Synthesis of Dapoxetine

The lipase-catalyzed resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes has been studied, identifying Candida antarctica lipase A as the best biocatalyst. This enzymatic approach facilitated the production of a valuable intermediate for synthesizing (S)-dapoxetine, underscoring the compound's relevance in medicinal chemistry and the pharmaceutical industry (Torre, Gotor‐Fernández, & Gotor, 2006).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For instance, tert-butyl (3R)-3-amino-5-methylhexanoate is considered hazardous and can cause severe skin burns and eye damage .

Future Directions

The use of tert-butyl groups in chemistry and biology has been highlighted, and their unique reactivity patterns have been summarized . This suggests that there may be future research directions involving tert-butyl compounds.

properties

IUPAC Name

tert-butyl (3R)-3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYCBAISLMKLMT-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 10 g of 4-phenylazetidin-2-one and 15.2 g of chlorotrimethylsilane in 150 cm3 of anhydrous tert.-butanol are refluxed for 7 days. The solution is then evaporated and ethyl acetate and aqueous sodium bicarbonate at 5% are added. The organic phase is washed with water, dried on sodium sulphate and is then evaporated. 7 g of tert.- butyl 3-phenyl-3-amino-propanoate are obtained (yield 47%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

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